(S)-(+)-1-Cyclohexylethylamine
CAS No.: 17430-98-7
Cat. No.: VC21022968
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17430-98-7 |
---|---|
Molecular Formula | C8H17N |
Molecular Weight | 127.23 g/mol |
IUPAC Name | (1S)-1-cyclohexylethanamine |
Standard InChI | InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 |
Standard InChI Key | XBWOPGDJMAJJDG-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1CCCCC1)N |
SMILES | CC(C1CCCCC1)N |
Canonical SMILES | CC(C1CCCCC1)N |
Introduction
Chemical Structure and Properties
(S)-(+)-1-Cyclohexylethylamine (CAS No. 17430-98-7) is an organic compound characterized by a cyclohexyl group attached to an ethylamine moiety with a specific (S)-configuration that determines its chiral properties. The compound has the empirical formula C8H17N and a molecular weight of 127.23 g/mol . Its IUPAC name is (S)-(+)-α-Methylcyclohexanemethylamine, and it is also known by synonyms such as (S)-1-Cyclohexylethanamine .
The compound's structural features and physical properties are summarized in the following table:
Property | Value |
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Molecular Formula | C8H17N |
Molecular Weight | 127.23 g/mol |
Physical State | Colorless to pale yellow liquid |
Melting Point | -15°C (estimate) |
Boiling Point | 60°C/12 mmHg or 74°C/20 mmHg |
Density | 0.856 g/mL at 25°C |
Specific Gravity | 0.87 |
Optical Activity | [α]25/D +3.5°, neat |
Optical Purity | >95% ee (GLC) |
Refractive Index | n20/D 1.4614 |
Flash Point | 52°C (closed cup) or 126°F |
pKa | 10.89±0.29 (Predicted) |
SMILES String | CC@HC1CCCCC1 |
InChI | 1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 |
Table 1: Physical and Chemical Properties of (S)-(+)-1-Cyclohexylethylamine
The compound exhibits chirality, which is a crucial feature for its applications in asymmetric synthesis. The (S)-configuration gives it unique stereochemical properties that enable it to influence the stereochemistry of reactions, making it valuable in the production of enantiomerically pure compounds .
Synthesis Methods
Several methods have been developed for the synthesis of (S)-(+)-1-Cyclohexylethylamine, with varying degrees of efficiency and enantioselectivity. These methods typically aim to achieve high optical purity and yield.
Hydrolysis of N-acetylamino Derivatives
One significant method involves the hydrolysis of N-acetylamino-1-cyclohexyl ethylamine under the effect of HBr in water. This approach offers advantages in terms of operation simplicity, production cost, and environmental considerations .
The process can be summarized in the following steps:
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N-acetylamino-1-cyclohexyl ethylamine undergoes hydrolysis reaction in water under the effect of HBr
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The hydrolysis produces the corresponding optical activity 1-cyclohexyl ethylamine
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After reaction completion, the pH is adjusted to 11-14 with mineral alkali (preferably sodium hydroxide)
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The product is extracted using methyl tertbutyl ether or halogenated hydrocarbon solvent
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The extract is dried and concentrated under reduced pressure to obtain the final product
Asymmetric Hydrogenation
Another method involves asymmetric hydrogenation of appropriate precursors. In one reported procedure:
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N-(1-cyclohexylvinyl) ethanamide is subjected to catalytic hydrogenation using Rh [(Rc, Sp)-Duanphos] (NBD) BF4 as catalyst
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The reaction is carried out in deoxidation methyl alcohol at room temperature under hydrogen pressure of 1.5MPa
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After completion, the product is purified by recrystallization from ethyl acetate
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This method yields (S)-N-(1-cyclohexyl-ethyl) ethanamide with high optical purity (>99% ee)
The subsequent hydrolysis of this intermediate produces (S)-(+)-1-cyclohexylethylamine with high optical purity (>99% ee) and good yield.
Applications and Research Uses
(S)-(+)-1-Cyclohexylethylamine has diverse applications across multiple scientific disciplines due to its unique chiral properties. Its primary applications include:
Pharmaceutical Development
The compound serves as a critical chiral building block in pharmaceutical synthesis, where stereochemistry often determines biological activity and efficacy. Its ability to direct stereoselectivity in reactions makes it valuable for producing enantiomerically pure drugs .
A study demonstrated the use of this compound in synthesizing key intermediates for anti-cancer drugs. The chiral auxiliary facilitated the formation of specific stereoisomers critical to the drug's therapeutic activity.
Asymmetric Synthesis
As a chiral auxiliary, (S)-(+)-1-Cyclohexylethylamine plays a significant role in asymmetric synthesis by:
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Facilitating the formation of chiral centers in various synthetic pathways
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Serving as a resolving agent in the optical resolution of racemic mixtures
One specific application involves its reaction with ferrocenecarboxaldehyde to synthesize (S)-(-)-ferrocenylimine .
Catalysis
The compound functions as a ligand in metal-catalyzed processes, enhancing reaction selectivity and efficiency. It has been used in the development of innovative catalytic systems for various organic transformations .
Material Science
In material science research, (S)-(+)-1-Cyclohexylethylamine contributes to the development of polymers and materials with tailored properties .
Neuroscience Research
The compound has been investigated for its potential interactions with neurotransmitter systems, offering insights for the development of treatments for neurological disorders .
Chemical Reactions
(S)-(+)-1-Cyclohexylethylamine undergoes various chemical reactions that further expand its utility in organic synthesis and other applications.
Oxidation Reactions
The amine group can be oxidized to form corresponding nitroso or nitro compounds. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Reduction Reactions
(S)-(+)-1-Cyclohexylethylamine can undergo reduction to form secondary or tertiary amines. Reducing agents commonly employed include lithium aluminum hydride or sodium borohydride.
Substitution Reactions
The amine functionality readily participates in nucleophilic substitution reactions to form:
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Amides: through reaction with acyl chlorides
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Ureas: through reaction with isocyanates
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Carbamates: through reaction with chloroformates
Safety Aspect | Details |
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Signal Word | Danger |
Pictograms | Flame (GHS02), Corrosion (GHS05), Environment (GHS09) |
Hazard Class | Flammable Liquid 3, Skin Corrosion 1B, Aquatic Chronic 2 |
Storage Class | 3 - Flammable liquids |
Flash Point | 52°C (closed cup) |
Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK respirator filter |
UN Number | UN2734 |
Transport Class | 8 / 3 |
Packing Group | II |
Table 2: Safety Classification and Handling Information for (S)-(+)-1-Cyclohexylethylamine
Comparative Analysis
(S)-(+)-1-Cyclohexylethylamine can be compared with structurally similar compounds to highlight its unique properties and applications:
Compound | Configuration | Key Differences | Primary Applications |
---|---|---|---|
(S)-(+)-1-Cyclohexylethylamine | S | Positive optical rotation | Chiral auxiliary, pharmaceutical synthesis |
(R)-(-)-1-Cyclohexylethylamine | R | Negative optical rotation | Resolving agent, complementary stereochemistry |
Cyclohexylamine | Non-chiral | Lacks methyl group, not chiral | Less selective in reactions, different reactivity |
1-Phenylethylamine | Contains phenyl instead of cyclohexyl | Different steric properties | Different reactivity profile |
Table 3: Comparison of (S)-(+)-1-Cyclohexylethylamine with Related Compounds
The distinct (S)-configuration of (S)-(+)-1-Cyclohexylethylamine gives it unique stereochemical properties that are particularly valuable in asymmetric synthesis and pharmaceutical applications.
Recent Research and Developments
Recent research has expanded the applications of (S)-(+)-1-Cyclohexylethylamine in various fields:
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A patent disclosed an improved method for preparing optically active 1-cyclohexyl ethylamine with characteristics of "simple operation, low production cost, high product chemical purity, high product optical purity, high product yield, and green environmental protection" .
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Studies have explored its potential in the development of antimicrobial compounds, where derivatives have shown significant inhibitory effects against various bacterial strains.
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Research has demonstrated its effectiveness as a resolving agent in the optical resolution of various compounds, including chloromandelic acid.
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